GP 11

Catalog No.
S617618
CAS No.
87435-55-0
M.F
C31H39N4O10-
M. Wt
627.7 g/mol
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GP 11

CAS Number

87435-55-0

Product Name

GP 11

IUPAC Name

1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea

Molecular Formula

C31H39N4O10-

Molecular Weight

627.7 g/mol

InChI

InChI=1S/C31H39N4O10/c1-30(2)12-23(31(3,4)35(30)40)32-29(39)34-33-28(38)25-18(13-36)26(37)17-11-20-19(44-14-45-20)10-16(17)24(25)15-8-21(41-5)27(43-7)22(9-15)42-6/h8-12,18,24-26,36-37H,13-14H2,1-7H3,(H,33,38)(H2,32,34,39)/q-1/t18?,24-,25+,26+/m1/s1

InChI Key

ZDNKVESNZAJGCN-XZIDKQEJSA-N

SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C

Synonyms

GP 11, GP-11, N'-podophyllic acid-N-(3-(2,2,5,5-tetramethylpyrrolinenyloxy))semicarbazide

Canonical SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)C2C(C(C3=CC4=C(C=C3C2C5=CC(=C(C(=C5)OC)OC)OC)OCO4)O)CO)C

Isomeric SMILES

CC1(C=C(C(N1[O-])(C)C)NC(=O)NNC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C3[C@@H](C2CO)O)OCO4)C5=CC(=C(C(=C5)OC)OC)OC)C

GP 11, scientifically known as 1-[[(5R,6R,8R)-8-hydroxy-7-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole-6-carbonyl]amino]-3-(2,2,5,5-tetramethyl-1-oxidopyrrol-3-yl)urea, is a complex organic compound with the molecular formula C₃₁H₃₉N₄O₁₀ and a molecular weight of approximately 627.66 g/mol. This compound is characterized by its intricate structure that includes multiple functional groups such as hydroxyls and amines, contributing to its unique chemical properties and biological activities .

Typical of organic compounds with amine and hydroxyl functionalities. For instance:

  • Acylation Reactions: The amine group can undergo acylation to form amides.
  • Hydroxyl Reactions: The hydroxyl groups can participate in esterification or etherification reactions.
  • Oxidation and Reduction: The tetrahydrobenzo[d][1,3]benzodioxole moiety may be subject to oxidation or reduction reactions under appropriate conditions.

These reactions highlight the versatility of GP 11 in synthetic organic chemistry .

GP 11 exhibits significant biological activities that make it a compound of interest in pharmaceutical research. Preliminary studies suggest that GP 11 may possess:

  • Antioxidant Properties: Its structure allows for potential scavenging of free radicals.
  • Antimicrobial Activity: Some derivatives have shown effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: GP 11 may modulate inflammatory pathways, although detailed mechanisms require further investigation.

These biological properties indicate that GP 11 could be explored for therapeutic applications .

The synthesis of GP 11 involves several steps typically found in organic synthesis:

  • Starting Materials: The synthesis begins with commercially available precursors such as phenolic compounds and amines.
  • Reactions: Key reactions include:
    • Condensation reactions to form the core structure.
    • Functional group modifications to introduce hydroxyl and carbonyl groups.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Specific methodologies may vary based on desired yields and purity levels .

GP 11 has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, GP 11 could be developed into a drug candidate for conditions related to oxidative stress or inflammation.
  • Agriculture: Its antimicrobial properties may be useful in developing agricultural biocides.
  • Material Science: GP 11 could serve as a precursor for synthesizing polymers or coatings due to its unique chemical structure .

Interaction studies of GP 11 focus on its behavior in biological systems:

  • Protein Binding Studies: Understanding how GP 11 interacts with proteins can elucidate its mechanism of action.
  • Cellular Uptake: Studies examining how well GP 11 penetrates cell membranes are crucial for assessing its bioavailability.
  • Synergistic Effects: Research into how GP 11 interacts with other compounds can reveal potential synergistic effects that enhance its efficacy .

GP 11 shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Compound AC₃₃H₄₁N₅O₉AntioxidantHigher molecular weight; stronger antioxidant activity
Compound BC₂₉H₃₇N₄O₉AntimicrobialSimilar structure but lacks hydroxymethyl group
Compound CC₂₈H₃₂N₄O₈Anti-inflammatoryDifferent core structure; less complex functional groups

GP 11 is unique due to its specific arrangement of functional groups and the presence of the tetrahydrobenzo[d][1,3]benzodioxole moiety, which may enhance its biological activity compared to these similar compounds .

XLogP3

1.5

Dates

Modify: 2023-07-20

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